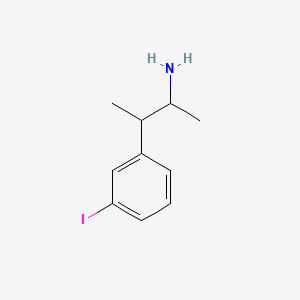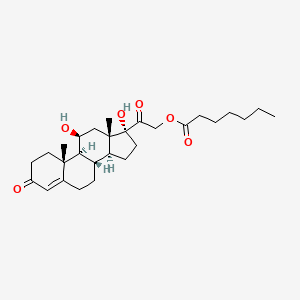
4-Amino-4'-chlorostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4’-chlorostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group and a chlorine atom attached to the stilbene backbone. Stilbenes are known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-chlorostilbene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-aminobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chloro-4’-nitrostilbene.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of 4-Amino-4’-chlorostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-Amino-4’-chlorostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-4’-chlorostilbene.
Reduction: Amines derived from the reduction of the nitro group.
Substitution: Various substituted stilbenes depending on the nucleophile used
科学的研究の応用
4-Amino-4’-chlorostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties
作用機序
The mechanism of action of 4-Amino-4’-chlorostilbene involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Amino-4’-chlorostilbene: Characterized by the presence of an amino group and a chlorine atom.
4-Amino-4’-bromostilbene: Similar structure but with a bromine atom instead of chlorine.
4-Amino-4’-methoxystilbene: Contains a methoxy group instead of chlorine.
Uniqueness: 4-Amino-4’-chlorostilbene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
7570-36-7 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC名 |
4-[(E)-2-(4-chlorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+ |
InChIキー |
XPIHDAPOGFAZLY-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


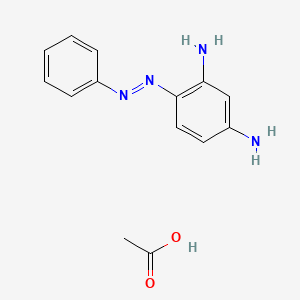
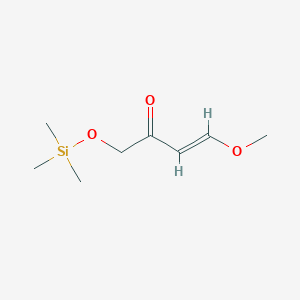
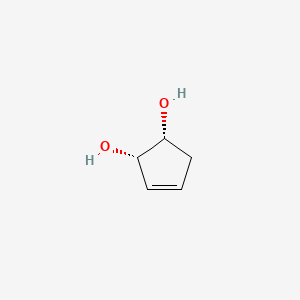
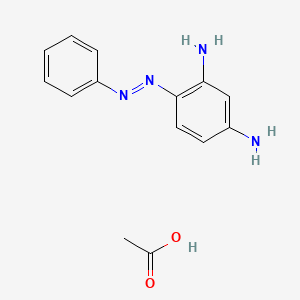
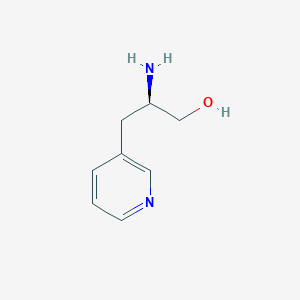
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
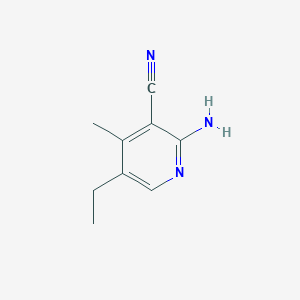
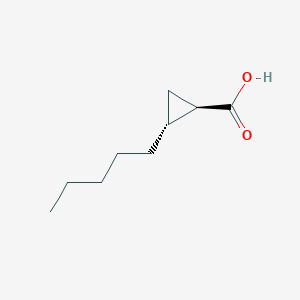
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
